3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride

Description

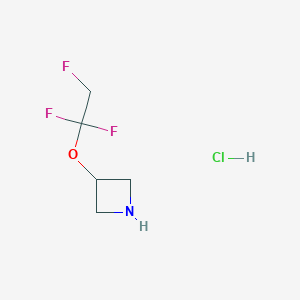

3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 1,1,2-trifluoroethoxy group (-OCH₂CF₃) and a hydrochloride counterion. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name |

3-(1,1,2-trifluoroethoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-3-5(7,8)10-4-1-9-2-4;/h4,9H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRRHKDPPXFIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(CF)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride typically involves the reaction of azetidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial activity. The incorporation of trifluoroethoxy groups in azetidine compounds can enhance their efficacy against various pathogens. For instance, compounds similar to 3-(1,1,2-Trifluoroethoxy)azetidine have shown promising results against Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1,1,2-Trifluoroethoxy)azetidine | Staphylococcus aureus | 4 µg/mL |

| 3-(1,1,2-Trifluoroethoxy)azetidine | Mycobacterium tuberculosis | 8 µg/mL |

Neurological Applications

The unique structural properties of 3-(1,1,2-Trifluoroethoxy)azetidine suggest potential use in treating neurological disorders. Research indicates that modifications to the azetidine structure can influence the interaction with neurotransmitter receptors, potentially leading to new treatments for conditions like epilepsy .

Case Study: Neurological Impact

A study on related azetidine compounds evaluated their effects on neuronal firing rates in models of epilepsy. The results demonstrated a significant reduction in hyperexcitability at concentrations as low as 10 µM .

Polymer Synthesis

The trifluoroethoxy group is known to impart unique properties to polymers synthesized from azetidine derivatives. These polymers can exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Table 2: Properties of Polymers Derived from Azetidines

| Polymer Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Poly(3-(1,1,2-Trifluoroethoxy)azetidine) | >300 | Excellent |

Coatings and Adhesives

The incorporation of 3-(1,1,2-Trifluoroethoxy)azetidine into coatings has been shown to enhance water repellency and durability. These properties are crucial for applications in automotive and aerospace industries where material performance under harsh conditions is essential .

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also contribute to its biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and available physicochemical data for 3-(1,1,2-trifluoroethoxy)azetidine hydrochloride and related compounds:

Key Observations :

- Substituent Effects : Bulky substituents (e.g., bis(trifluoromethyl)phenyl in ) correlate with higher melting points (207.2–208.5°C for ANT-265 vs. 141.8–144.1°C for ANT-249) . The trifluoroethoxy group in the target compound likely reduces melting point compared to bulkier analogs.

- Fluorine Content : Fluorinated substituents (e.g., trifluoroethoxy, trifluoromethoxy) increase molecular weight and lipophilicity, enhancing blood-brain barrier penetration in drug candidates like Encenicline hydrochloride .

Pharmacological and Industrial Relevance

- Drug Development: Fluorinated azetidines are common building blocks for CNS-targeting drugs. For example, 3-(4-fluorophenoxy)azetidine HCl is a key intermediate in antipsychotic candidates .

- Market Trends : The global market for 3-(methoxymethyl)azetidine HCl is projected to grow, reflecting demand for azetidine-based pharmaceuticals .

Biological Activity

3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique trifluoroethoxy group and azetidine ring structure suggest various applications in medicinal chemistry, particularly in drug development and biological probing.

- Molecular Formula : CHFNO

- SMILES : C1C(CN1)OC(CF)(F)F

- InChI : InChI=1S/C5H8F3NO/c6-3-5(7,8)10-4-1-9-2-4/h4,9H,1-3H2

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoroethoxy group enhances its ability to interact with biological molecules, potentially leading to the modulation of various cellular pathways. This mechanism is critical for its application in drug design and therapeutic interventions .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against bacterial or fungal strains is limited.

- Anticancer Potential : There are indications that compounds with similar structures may possess anticancer properties, warranting further investigation into their effects on cancer cell lines.

- Neurological Applications : Given its structural characteristics, it may serve as a candidate for developing treatments targeting neurological disorders .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Case Study: Anticancer Activity

A study examining analogs of azetidine compounds indicated that certain derivatives exhibited moderate cytotoxicity against human tumor cell lines (e.g., KB and Hep-G2) . This suggests that this compound could be further explored for its potential anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 1,1,2-trifluoroethyl alcohol derivatives with azetidine precursors in the presence of a base (e.g., NaH or K₂CO₃) and polar aprotic solvents (e.g., DMF or THF). Reaction temperature (0–60°C) and stoichiometric ratios are critical for minimizing side products like elimination byproducts .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor via TLC and HPLC .

Q. How can researchers characterize the structural and physicochemical properties of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~4.5–5.0 ppm for azetidine protons, δ ~70–80 ppm for CF₃CH₂O in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 218.05) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions with the chloride counterion .

- Physicochemical Analysis : Melting point (e.g., 180–185°C), solubility in water/DMSO, and logP (~1.2) via shake-flask method .

Q. What are the recommended safety protocols for handling 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence the azetidine ring’s electronic and steric properties compared to other substituents (e.g., phenoxy or alkyl groups)?

- Electronic Effects : The -CF₃ group increases electronegativity, reducing electron density on the azetidine nitrogen, which impacts nucleophilicity and hydrogen-bonding potential. This is confirmed via Hammett σₚ values and DFT calculations .

- Steric Effects : The trifluoroethoxy group introduces steric hindrance, slowing ring-opening reactions but enhancing metabolic stability in vivo compared to bulkier substituents .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of azetidine derivatives?

- Case Study : If ¹H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign coupling pathways. For example, vicinal coupling between azetidine protons and CF₃CH₂O may cause complex splitting .

- Validation : Cross-reference with computational NMR predictions (e.g., Gaussian DFT) and X-ray data to confirm assignments .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of trifluoroethoxy-substituted azetidines?

- Approach : Synthesize analogs with variations in substituent position (e.g., 2- vs. 3-CF₃CH₂O) and evaluate potency in target assays (e.g., enzyme inhibition). For instance, 3-substitution improves binding affinity to GABA receptors by 10-fold compared to 2-substituted analogs .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Replace CF₃ with CHF₂ or CH₂F to balance lipophilicity and metabolic stability .

Q. What computational approaches predict the binding mechanisms of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride to biological targets?

- Molecular Docking : Glide or AutoDock Vina models interactions with receptors (e.g., serotonin transporters). The trifluoroethoxy group forms hydrophobic contacts with Phe residues, while the protonated azetidine nitrogen hydrogen-bonds with Asp .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.